molecular formula C12H14N2O3S B13019084 2-(7-Cyclobutyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid

2-(7-Cyclobutyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid

Cat. No.: B13019084
M. Wt: 266.32 g/mol
InChI Key: SOMIPBUZWAWBQO-UHFFFAOYSA-N
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Description

2-(7-Cyclobutyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid is a complex organic compound with a unique structure that includes a thiazolo[3,2-a]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Cyclobutyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, such as α-bromo ketones, chloroacetic acid, or 1,2-dichloroethane . The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(7-Cyclobutyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

2-(7-Cyclobutyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(7-Cyclobutyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid involves its interaction with specific molecular targets. The thiazolo[3,2-a]pyrimidine core is structurally similar to purine, allowing it to bind effectively to biological targets . This binding can modulate various pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-Cyclobutyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for further research.

Properties

Molecular Formula

C12H14N2O3S

Molecular Weight

266.32 g/mol

IUPAC Name

2-(7-cyclobutyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid

InChI

InChI=1S/C12H14N2O3S/c15-10-5-9(7-2-1-3-7)13-12-14(10)8(6-18-12)4-11(16)17/h5,7-8H,1-4,6H2,(H,16,17)

InChI Key

SOMIPBUZWAWBQO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CC(=O)N3C(CSC3=N2)CC(=O)O

Origin of Product

United States

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